Calculated Lipophilicity (XLogP3-AA) Distinguishes 7-Methyl from 1-Methyl and Des-Methyl Congeners
The 7-methyl substitution shifts the computed XLogP3-AA to 0.2, compared to 0.4 for the 1-methyl positional isomer and 0.0 for the des-methyl parent scaffold [1][2]. This difference of 0.2–0.4 log units translates to a measurable change in predicted passive membrane permeability, making the 7-methyl compound more balanced between aqueous solubility and lipophilic partitioning than the 1-methyl variant.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 1-Methyl isomer: 0.4; Des-methyl parent: 0.0 |
| Quantified Difference | Δ = -0.2 vs 1-methyl; Δ = +0.2 vs des-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Procurement decisions hinging on a specific lipophilicity window for CNS permeability or solubility should select the 7-methyl compound over the 1-methyl isomer, as the 0.2 unit difference can significantly affect logD-driven ADME properties.
- [1] PubChem. 7-Methyl-1,7-diazaspiro[4.5]decan-6-one (CID 13186162). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13186162 View Source
- [2] PubChem. 1,7-Diazaspiro[4.5]decan-6-one, 1-methyl- (CID 13186163). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13186163 View Source
